9-Octadecenenitrile

Description

Contextualization within the Field of Fatty Nitriles

Fatty nitriles are a class of organic compounds characterized by a long aliphatic carbon chain (typically 8 to 22 carbons) and a terminal nitrile functional group. researchgate.net They are primarily derived from natural fats and oils, which are triglycerides of fatty acids. tue.nl The conventional production method involves the reaction of fatty acids with ammonia (B1221849) in the presence of a dehydration catalyst. nih.govnih.gov

These compounds are significant intermediates in the oleochemical industry. tue.nl Their importance stems from their role as precursors to a wide array of specialty chemicals, most notably fatty amines. The catalytic hydrogenation of fatty nitriles is a cost-effective and resource-efficient method for producing primary, secondary, and tertiary fatty amines. tue.nl These amines and their derivatives possess excellent surface-active properties, making them valuable in numerous applications, including as surfactants, corrosion inhibitors, emulsifiers, fabric softeners, and flotation agents. tue.nl

Academic and Industrial Research Significance

The significance of 9-octadecenenitrile in research is twofold, spanning both industrial process optimization and the development of novel bio-based materials.

Industrial Significance: Industrially, this compound is utilized as a plasticizer for nitrile-butadiene rubbers and serves as a key intermediate for synthesizing amines and their derivatives. nih.gov Fatty nitriles, in general, are crucial for producing chemicals used as surfactants, polymers, lubricants, and plasticizers. tue.nl The production of fatty amines from nitriles is a multi-million metric ton industry annually, highlighting the economic importance of their nitrile precursors. tue.nl

Academic Research Significance: Academic research has increasingly focused on improving the synthesis of fatty nitriles like this compound. researchgate.net A key area of investigation is the development of more efficient and sustainable production methods. Traditional processes often require high energy input for the initial hydrolysis of triglycerides into fatty acids. nih.govnih.gov Recent studies report on a one-step method involving a direct vapor-phase reaction of triglycerides with ammonia over solid acid catalysts, which could significantly lower the energy requirements of the process. nih.govnih.gov

Research has shown a positive correlation between catalyst acidity and fatty nitrile yields. acs.org In one study, catalysts with higher acidity, such as V2O5, Fe2O3, and ZnO, demonstrated significantly higher yields compared to those with lower acidity like Al2O3 and CuO. nih.govacs.org For instance, using a V2O5 catalyst resulted in a near-theoretical fatty nitrile yield of 84% by weight. acs.org This research into advanced catalytic systems aims to enhance reaction efficiency, reduce side products, and utilize renewable feedstocks like vegetable oils more effectively, aligning with the principles of green chemistry. researchgate.netnih.gov

| Compound Name |

|---|

| This compound |

| Oleonitrile (B91845) |

| Oleic acid |

| Vanadium(V) oxide (V2O5) |

| Iron(III) oxide (Fe2O3) |

| Zinc oxide (ZnO) |

| Aluminum oxide (Al2O3) |

| Copper(II) oxide (CuO) |

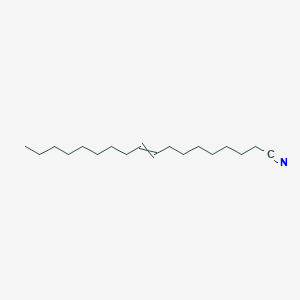

Structure

3D Structure

Properties

CAS No. |

61041-55-2 |

|---|---|

Molecular Formula |

C18H33N |

Molecular Weight |

263.5 g/mol |

IUPAC Name |

octadec-9-enenitrile |

InChI |

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3 |

InChI Key |

UIAMCVSNZQYIQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 9 Octadecenenitrile

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing 9-Octadecenenitrile are primarily based on the transformation of oleic acid and its derivatives through processes involving high temperatures and pressures.

Ammonolysis of Fatty Acids and Esters

One of the most established routes to this compound is the ammonolysis of oleic acid or its esters, such as methyl oleate. contaminantdb.canih.gov This reaction, also known as the "nitrile process," involves the formal condensation of the fatty acid with ammonia (B1221849), typically in the liquid or vapor phase over a dehydration catalyst. nih.govchemicalbook.com The process generally requires elevated temperatures, ranging from 150°C to 250°C, and an excess of ammonia to drive the equilibrium towards nitrile formation by continuously removing the water byproduct. researchgate.netnih.gov Common catalysts for this transformation include various metal oxides. researchgate.netnih.gov For instance, the reaction of oleic acid with ammonia in the presence of a dehydration catalyst like alumina (B75360) is a recognized manufacturing method. nih.gov

Table 1: General Parameters for Ammonolysis Synthesis

| Starting Material | Catalyst/Reagents | Temperature (°C) | Molar Ratio (NH₃:Substrate) | Reported Yield (%) |

|---|---|---|---|---|

| Methyl 9-octadecenoate | Excess NH₃ | 150–250 | >10:1 | >85 |

| Oleic Acid | Alumina (Al₂O₃) | 280–360 | Excess | High |

Pyrolysis-Based Formation Mechanisms

This compound can also be formed through the pyrolysis of nitrogen-containing biomass or fatty acids under specific conditions. cymitquimica.com This process involves heating the starting material to high temperatures, typically between 400°C and 600°C, causing thermal decomposition and rearrangement to form a mixture of compounds, including fatty nitriles. cymitquimica.comacs.org For example, the pyrolysis of linseed oil is used in large-scale industrial synthesis to produce a mix of fatty nitriles that includes this compound. cymitquimica.com Research on the pyrolysis of octadecanoic acid, a related saturated fatty acid, has shown the formation of this compound through the dehydration of intermediate amides, albeit in lower yields (3.9%). researchgate.netacs.org Similarly, the pyrolysis of Mesua ferrea L. oilseed at 600°C also yields this compound as a component of the resulting bio-oil. acs.org

Table 2: Pyrolysis-Based Formation of this compound

| Feedstock | Pyrolysis Temperature (°C) | Key Products & Yields |

|---|---|---|

| Linseed Oil | ~400–600 | Mixture of fatty nitriles, biofuel, biochar |

| Octadecanoic Acid | Not specified | This compound (3.9% yield) and other hydrocarbons |

| Mesua ferrea L. Oilseed | 600 | Bio-oil containing hydrocarbons, esters, and nitriles (including this compound) |

Oxidative Cleavage Strategies

Oxidative cleavage represents a potent strategy for synthesizing nitriles from unsaturated precursors. Recent patented methods demonstrate that 9-octadecene (B1240498) derivatives can be converted to this compound with high yields (exceeding 90%) and selectivity. This process typically employs a strong oxidant like hydrogen peroxide in the presence of a catalyst. The reaction involves the cleavage of the carbon-carbon double bond. mdpi.com A notable system involves using hydrogen peroxide (20–70 wt%) with catalysts such as tungstic acid or phosphoric acid at temperatures between 70°C and 100°C. This approach is highlighted for its efficiency and high conversion rate. Furthermore, manganese oxide has been used as a heterogeneous catalyst in tandem oxidative cleavage and ammoxidation reactions to convert alkenes and alkynes directly into amides or, with modified conditions, nitriles using molecular oxygen and ammonia. nih.gov

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of this compound synthesis are significantly enhanced by various catalytic systems. These can be broadly categorized into heterogeneous and homogeneous systems, with specific metal catalysts playing a crucial role.

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts are employed in nitrile synthesis. Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), are advantageous for their ease of separation and recycling. nih.govacs.org In the context of this compound synthesis, solid acid catalysts are prominent. A one-step, vapor-phase reaction of triglycerides with ammonia at 400°C has been developed using various heterogeneous metal oxide catalysts. nih.govosti.gov Studies have shown that catalyst acidity correlates with nitrile yield; highly acidic catalysts like V₂O₅, Fe₂O₃, and ZnO produce higher yields compared to less acidic ones like Al₂O₃ and CuO. nih.govosti.gov

Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity but pose challenges in separation from the product mixture. While much of the industrial focus for fatty nitrile production is on heterogeneous systems, homogeneous catalysts are crucial in related transformations and laboratory-scale syntheses. researchgate.netcsic.es

Table 3: Performance of Heterogeneous Catalysts in Vapor-Phase Nitrile Synthesis from Triglycerides

| Catalyst | Catalyst Type | Fatty Nitrile Yield (wt %) |

|---|---|---|

| V₂O₅ | High Acidity | 84 |

| Fe₂O₃ | High Acidity | High |

| ZnO | High Acidity | High |

| Al₂O₃ | Low Acidity | Low |

| CuO | Low Acidity | Low |

Data derived from studies on general fatty nitrile production from triglycerides under vapor-phase conditions. nih.govosti.gov

Metal-Catalyzed Processes (e.g., Cobalt, Rhodium, Ruthenium, Palladium)

Specific transition metals are effective catalysts for synthesizing nitriles or transforming them.

Cobalt : Cobalt oxides have been identified as effective catalysts in the ammoniation of oleic acid. Optimized parameters for this process include temperatures around 300°C and catalyst loading between 0.5–1.5 wt%.

Rhodium : While rhodium catalysts are well-known for subsequent transformations of this compound, such as hydroformylation to produce aldehydes, their direct role in its primary synthesis from fatty acids is less documented in the reviewed literature. smolecule.com

Ruthenium : Ruthenium-based catalysts have shown high efficiency in specific nitrile syntheses. A ruthenium-catalyzed acceptorless dehydrogenation of the corresponding primary amine (cis-9-octadecenylamine) can produce cis-9-octadecenenitrile in high yield (86%). rsc.org Another study using a half-sandwich ruthenium complex reported a 60% yield for the same transformation. rsc.org It is important to distinguish this from ruthenium-catalyzed metathesis of methyl oleate, which yields different products, namely dimethyl 9-octadecenedioate and 9-octadecene. researchgate.netui.ac.id

Palladium : Palladium catalysts are effective in the dehydration of fatty amides to the corresponding nitriles. csic.es For example, palladium(II) chloride (PdCl₂) can catalyze this transformation with a reported yield of 72% under mild conditions. csic.es Other palladium-catalyzed methods include the transformation of N-phthaloyl hydrazones into nitriles. rsc.org

Table 4: Examples of Metal-Catalyzed Synthesis of this compound

| Metal Catalyst | Reaction Type | Substrate | Reported Yield (%) |

|---|---|---|---|

| Cobalt Oxides | Ammoniation | Oleic Acid | High |

| Ru@UiO-66(Ce) | Acceptorless Dehydrogenation | cis-9-Octadecenylamine | 86 |

| Half-sandwich Ruthenium Complex | Dehydrogenation | cis-9-Octadecenylamine | 60 |

| Palladium(II) chloride | Amide Dehydration | Oleamide (B13806) | 72 |

Acid-Catalyzed Dehydration and Functionalization

The synthesis of alkenes from alcohols through acid-catalyzed dehydration is a fundamental organic reaction. labflow.com This process involves the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). labflow.com Subsequent elimination of water leads to the formation of a carbocation intermediate, followed by deprotonation to yield the alkene. labflow.com While this method is general for alkene synthesis, its specific application to produce this compound would typically start from the corresponding alcohol, 9-octadecen-1-ol.

Another relevant pathway involves the dehydration of amides derived from fatty acids. For instance, the pyrolysis of octadecanoic acid can lead to the formation of this compound, albeit in modest yields (3.9%), through the dehydration of the corresponding amide intermediate. This reaction proceeds by eliminating water from the amide under inert atmospheric conditions.

Furthermore, functionalization of the double bond in 9-octadecene derivatives can be a step towards nitrile formation. This can involve hydroxylation or epoxidation of the double bond, followed by conversion of the resulting hydroxyl groups to nitriles via dehydration reactions.

Biocatalytic and Biotechnological Routes

The use of biological systems, particularly enzymes, offers a greener and often more selective alternative to traditional chemical synthesis. rsc.org These biocatalytic methods are gaining prominence in the production of a wide array of chemicals, including nitriles. nih.gov

Enzymatic Fermentation Methods

Enzymatic fermentation presents a sustainable route for producing derivatives of 9-octadecene from oleic acid. This biotechnological approach leverages the metabolic pathways of microorganisms to convert renewable feedstocks into valuable chemicals. nih.govmdpi.com Fermentation processes can be optimized by controlling parameters such as temperature, pH, and nutrient composition to enhance the yield and purity of the desired product. ucr.edu While specific details on the direct fermentation to this compound are limited, the enzymatic conversion of fatty acids is a well-established field. For example, the fermentation of rapeseed cake, which is rich in fatty acids, can be enhanced by the addition of enzyme preparations containing lipase, leading to an increase in various fatty acid derivatives. nih.gov

Aldoxime Dehydratase-Mediated Syntheses

Aldoxime dehydratases are a key class of enzymes that catalyze the direct dehydration of aldoximes to form nitriles, offering a cyanide-free synthetic route. researchgate.netebi.ac.uknih.gov These enzymes have a broad substrate scope and can operate under mild conditions, making them attractive for industrial applications. researchgate.netnih.gov The reaction mechanism involves the binding of the aldoxime to a heme iron center within the enzyme's active site, followed by a dehydration reaction facilitated by amino acid residues. ebi.ac.uk This method has been successfully applied to synthesize various nitriles, including those used as fragrance ingredients. nih.govresearchgate.net

The general chemoenzymatic strategy involves the initial formation of an aldoxime from an aldehyde, which is then converted to the nitrile by the aldoxime dehydratase. researchgate.net This approach has been demonstrated for the synthesis of fragrance compounds like citronellyl nitrile from citronellal (B1669106) oxime. researchgate.net

Amidase and Hydroxynitrile Lyase Applications

Amidase and hydroxynitrile lyase are other important enzymes in nitrile metabolism and synthesis. nih.gov Hydroxynitrile lyases catalyze the enantioselective addition of cyanide to aldehydes, producing chiral cyanohydrins, which are precursors to α-hydroxy acids and amides. fao.orgrsc.org

Amidase, on the other hand, is involved in the hydrolysis of amides to carboxylic acids. nih.gov In some biocatalytic cascades, amidase is used in conjunction with other enzymes to produce desired products. For example, a triple-enzyme system using a hydroxynitrile lyase, a nitrilase, and an amidase has been developed for the one-pot synthesis of (S)-mandelic acid from benzaldehyde (B42025) with high conversion and enantiomeric excess. fao.orgrsc.org Nitrile hydratases, often working in concert with amidases, convert nitriles to amides. researchgate.net These enzymatic systems operate under mild conditions, which is advantageous when dealing with labile substrates or products. researchgate.net

Table 1: Key Enzymes in Biocatalytic Nitrile Synthesis

| Enzyme Class | Function | Starting Material | Product |

|---|---|---|---|

| Aldoxime Dehydratase | Dehydration | Aldoxime | Nitrile |

| Hydroxynitrile Lyase | Cyanide Addition | Aldehyde | Cyanohydrin |

| Amidase | Hydrolysis | Amide | Carboxylic Acid |

| Nitrile Hydratase | Hydration | Nitrile | Amide |

Cytochrome P450-Catalyzed Nitrile Formation

Cytochrome P450 enzymes are a versatile class of monooxygenases involved in a wide range of metabolic reactions, including fatty acid metabolism. rsc.org While typically known for hydroxylation reactions, some P450s can catalyze atypical reactions, including the formation of nitriles. rsc.orgacs.org

For instance, certain cytochrome P450s have been identified that catalyze the dehydration of aldoximes to form nitriles. researchgate.netnih.gov One study identified a cytochrome P450, CYP77A59, from loquat flowers that is responsible for the biosynthesis of phenylacetonitrile (B145931) from phenylacetaldoxime. researchgate.netnih.gov Another P450 enzyme, OleTJE, has been shown to catalyze the oxidative decarboxylation of fatty acids to produce terminal alkenes, highlighting the diverse catalytic capabilities of this enzyme superfamily. researchgate.netacs.org The mechanism often involves the activation of the substrate at the heme iron center of the enzyme. acs.org

Alternative and Sustainable Production Routes

The pursuit of more environmentally friendly and economically viable production methods has led to the exploration of alternative synthetic pathways for this compound. One such approach is the ethenolysis of oleonitrile (B91845), a metathesis reaction that can yield shorter-chain nitriles. smolecule.com

The use of renewable feedstocks is a cornerstone of sustainable chemical production. researchgate.net this compound itself, being derived from oleic acid, is considered a renewable chemical. smolecule.com Its production can be integrated into biorefinery concepts, where biomass is converted into a spectrum of valuable products. For example, hydrothermal liquefaction of biomass can produce a bio-crude oil that contains a variety of chemical compounds, including nitriles. diva-portal.org

Furthermore, the development of biofuels from renewable resources has garnered significant attention. this compound has been investigated as a potential feedstock for biofuel production. smolecule.com It can also be produced through the thermal pyrolysis of linseed seed, a process that also yields biofuel and biochar. cymitquimica.com

Transnitrilation Studies

Transnitrilation represents a significant pathway for the synthesis of nitriles, involving the transfer of a cyanide group from a donor molecule to a substrate. In the context of this compound, also known as oleonitrile, this method offers an alternative to traditional routes like the ammonolysis of fatty acids. Research has explored the direct conversion of carboxylic acids to nitriles via an acid-nitrile exchange mechanism. researchgate.net

One studied approach involves the use of acetonitrile (B52724) as both the solvent and the nitrile-donating reagent in the presence of a catalyst. researchgate.netresearchgate.net Studies have demonstrated that aliphatic carboxylic acids, such as oleic acid, can be quantitatively converted into their corresponding nitriles. researchgate.net This transformation is effectively catalyzed by indium trichloride (B1173362) (InCl₃), a water-resistant and non-toxic catalyst. researchgate.netresearchgate.net The reaction typically proceeds at elevated temperatures, around 200°C. researchgate.net Mechanistic investigations suggest that, contrary to the previously assumed formation of an amide intermediate, this transnitrilation proceeds via an equilibrated Mumm reaction, with an imide as an intermediate. researchgate.net

To enhance reaction efficiency and overcome equilibrium limitations, process intensification techniques like reactive distillation have been applied. In one such configuration, a counter-current reactive distillation column is used with oleic acid fed from the top and acetonitrile from the bottom. This process operates under high temperature and pressure to achieve the desired conversion.

General transnitrilation methods have also been developed that avoid toxic reagents and transition metals by using bench-stable nitrile donors like dimethylmalononitrile (B1205571) (DMMN) for the cyanation of organometallic reagents. nih.gov While not specifically detailed for this compound, these studies contribute to the broader understanding and potential application of transnitrilation in synthesizing diverse nitrile compounds. nih.govresearchgate.net

| Method | Substrate | Nitrile Source | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Catalytic Transnitrilation | Aliphatic/Aromatic Carboxylic Acids | Acetonitrile | Indium Trichloride (InCl₃), 200°C | Quantitative conversion based on acid-nitrile exchange; proceeds via an imide intermediate. | researchgate.netresearchgate.net |

| Reactive Distillation | Oleic Acid | Acetonitrile | 300°C, 15 bar, 3:1 molar ratio (MeCN:Acid) | Aims to overcome equilibrium limitations in a continuous process. | |

| General Transnitrilation | Aryl Grignard or Lithium Reagents | Dimethylmalononitrile (DMMN) | Mild conditions, avoids toxic reagents and transition metals. | A practical method for aryl nitrile synthesis, highlighting alternative nitrile donors. | nih.gov |

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign processes. smolecule.com A prominent green route to this compound is the direct ammoniation of oleic acid. smolecule.comresearchgate.net Oleic acid is a renewable feedstock derived from plant oils, making this pathway inherently more sustainable. smolecule.com The process involves reacting gaseous ammonia with liquid oleic acid at high temperatures, yielding oleonitrile and water as the primary byproduct. smolecule.com Further refinements include high-pressure gas-phase methods over catalysts like cobalt oxides to improve yield and product quality.

Biocatalysis offers a highly specific and environmentally friendly alternative for nitrile synthesis. colab.ws Enzymatic routes for producing long-chain aliphatic nitriles have been developed, notably using aldoxime dehydratases. colab.wsacs.org This method starts with aliphatic aldehydes, which are converted to aldoximes through condensation with hydroxylamine. acs.org The aldoxime is then enzymatically dehydrated to the corresponding nitrile. acs.org Researchers have successfully used the aldoxime dehydratase from Bacillus sp. OxB-1 for this transformation. acs.org Through rational enzyme design, mutants like OxdB-F289A/L293A have been created to overcome the challenges of low water solubility and steric bulk associated with long-chain substrates (C12-C16), achieving excellent conversions at high substrate concentrations. colab.ws This cyanide-free approach operates under mild conditions and allows for easy product separation. acs.org

Another strategy aligned with green chemistry is the catalytic transformation of oleonitrile itself into other valuable chemicals. The ethenolysis of bio-sourced oleonitrile, which is a cross-metathesis reaction with ethylene, produces shorter-chain compounds like 9-decenitrile and 1-decene. researchgate.net These products are precursors for polymers and potential fuel additives. researchgate.net This reaction uses ruthenium-based catalysts and demonstrates high selectivity and efficiency, maximizing atom economy from a renewable starting material. researchgate.net

| Green Method | Starting Material | Catalyst/Reagent | Key "Green" Aspect | Reference |

|---|---|---|---|---|

| Ammoniation | Oleic Acid | Ammonia, Cobalt Oxide Catalyst | Utilization of renewable feedstock (oleic acid). | smolecule.com |

| Biocatalytic Dehydration | Long-chain Aldoximes (from fatty aldehydes) | Aldoxime Dehydratase (e.g., from Bacillus sp.) | Cyanide-free route, mild reaction conditions, biodegradable catalyst. | colab.wsacs.org |

| Ethenolysis (Cross-Metathesis) | Oleonitrile (bio-sourced) | Ruthenium-based catalysts (e.g., M71 SiPr) | Atom-efficient conversion of a renewable material into other valuable chemicals. | researchgate.net |

Chemical Transformations and Reaction Profiles of 9 Octadecenenitrile

Olefinic Moiety Reactivity

The carbon-carbon double bond at the 9-position is a site of significant reactivity, enabling additions, isomerizations, and carbon-chain modifications.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of 9-octadecenenitrile, cross-metathesis (CM) allows for the modification of the long alkyl chain. mdpi.com These reactions involve the transalkylidenation between this compound and another olefin, catalyzed by transition metal complexes, typically those containing ruthenium. organic-chemistry.org

The choice of catalyst, particularly the N-heterocyclic carbene (NHC) ligands on the ruthenium center, is critical in determining the efficiency and selectivity of the reaction, especially with sterically hindered olefins. organic-chemistry.org For instance, studies on the cross-metathesis of ethyl oleate, a structurally similar fatty acid ester, have shown that catalysts with less bulky N-alkyl substituents can be more efficient for forming certain disubstituted olefins, while bulkier ligands may favor the formation of trisubstituted products. mdpi.comorganic-chemistry.org The goal of these reactions is often to synthesize α,ω-difunctional compounds, which are valuable as chemical intermediates and polymer precursors. mdpi.com

Table 1: Catalyst Influence on Cross-Metathesis of Ethyl Oleate (A Model Substrate for this compound)

| Catalyst Type | Ligand Feature | General Outcome | Selectivity |

|---|---|---|---|

| Hoveyda-Grubbs Type | Varies N-alkyl substituents | High conversions comparable to commercial catalysts | 87-96% for cross-metathesis products mdpi.com |

| Grubbs Catalyst | N-tolyl groups | More efficient for disubstituted olefins organic-chemistry.org | - |

Data is based on studies with ethyl oleate, a compound with a similar olefinic structure.

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of this compound. This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt, and utilizes synthesis gas (a mixture of carbon monoxide and hydrogen). smolecule.com The process converts the olefinic nitrile into a mixture of aldehydes.

The addition can occur at either carbon of the double bond, leading to two isomeric aldehyde products:

10-formyl-octadecanenitrile

9-formyl-octadecanenitrile

The regioselectivity of the reaction (the ratio of linear to branched aldehydes) is a key aspect of hydroformylation studies and can be influenced by the choice of catalyst, ligands, and reaction conditions such as temperature and pressure. These resulting cyano-aldehydes are versatile intermediates for synthesizing other valuable chemicals, including amino acids and diols.

This compound typically exists as the cis (or Z) isomer. cymitquimica.com The double bond, however, can undergo isomerization to the trans (or E) configuration under certain conditions. Studies on the closely related oleic acid have provided significant insights into these transformations, which are directly applicable to the olefinic bond in this compound.

This isomerization can be induced by various means:

Thermal Isomerization : Heating can promote the conversion from cis to trans. Research on fatty acids shows this process can begin at temperatures between 90°C and 120°C, with the rate increasing with temperature. researchgate.net One study demonstrated that heating an edible fat to 100°C for 90 minutes with a p-toluenesulfinic acid catalyst could achieve a trans double bond yield of 79.6% without altering the double bond's location. csic.es

Photocatalytic Isomerization : This method uses a photocatalyst, such as bismuth oxybromide (BiOBr), and light to drive the isomerization. A systematic investigation on oleic acid found that an inert nitrogen atmosphere was most favorable for the cis to trans conversion, while the presence of oxygen inhibited the reaction. rsc.org

These investigations are crucial for understanding the stability of this compound and for processes where specific isomeric purity is required. csic.esrsc.org

Table 2: Conditions for Cis-Trans Isomerization of the C9 Double Bond

| Method | Catalyst / Conditions | Atmosphere | Key Finding | Source |

|---|---|---|---|---|

| Thermal | p-Toluenesulfinic acid, 100°C, 90 min | Not specified | 79.6% yield of trans isomer. csic.es | csic.es |

| Photocatalytic | BiOBr, UV-Vis light | N₂ | Favorable for trans formation. | rsc.org |

Data is based on studies with oleic acid and edible fats containing oleates.

Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations, primarily involving reactions at the electrophilic carbon atom.

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. In a nucleophilic addition reaction, the nucleophile forms a new sigma bond with the carbon atom, and the pi electrons of the triple bond are pushed onto the nitrogen atom, forming an intermediate imine anion. collegedunia.comunacademy.com This intermediate is then typically protonated in a subsequent step.

A general mechanism for this reaction is as follows:

A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group (R-C≡N).

The pi-bond breaks, forming a tetrahedral intermediate. unacademy.com

Protonation of the resulting anion leads to the final product.

Various nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents) and amines, leading to the formation of ketones (after hydrolysis) and amidines, respectively. slideshare.netorganic-chemistry.org

The nitrile group of this compound serves as a precursor for the synthesis of corresponding amides and primary amines, two important classes of compounds. cymitquimica.com

Conversion to Amides : The transformation of a nitrile to an amide is typically achieved through partial hydrolysis. This reaction can be carried out under either acidic or basic conditions. The reaction involves the addition of water across the carbon-nitrogen triple bond. The initial product is an imidic acid (in acidic conditions) or an imine anion (in basic conditions), which then tautomerizes to the more stable amide, 9-octadecenamide.

Conversion to Amines : Nitriles can be reduced to primary amines. This reduction requires a strong reducing agent. Common methods include:

Catalytic Hydrogenation : This involves reacting this compound with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or palladium.

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to convert the nitrile group directly to an amino group (-CH₂NH₂), yielding 9-octadecen-1-amine.

These derivatizations are fundamental in synthetic organic chemistry, allowing for the conversion of the nitrile functionality into other key chemical groups.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 9-Octadecen-1-amine |

| 9-Octadecenamide |

| Bismuth oxybromide |

| Carbon monoxide |

| Cobalt |

| Ethyl oleate |

| Hydrogen |

| Lithium aluminum hydride |

| Oleic acid |

| p-Toluenesulfinic acid |

Cycloaddition Reactions and Heterocyclic Synthesis (e.g., Tetrazoles, Oxadiazoles, Imidazoles)

The nitrile functional group in this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. These reactions are fundamental in constructing five-membered aromatic rings, which are significant scaffolds in medicinal chemistry and materials science.

Tetrazole Synthesis:

A notable transformation of this compound is its conversion to a tetrazole derivative. Specifically, (Z)-9-octadecenenitrile can be reacted to form (8Z)-5-Heptadec-8-enyl-1H-tetrazole. rsc.org This synthesis is an example of a [3+2] cycloaddition reaction, a common method for tetrazole formation from nitriles. lgcstandards.com In this type of reaction, the nitrile reacts with an azide (B81097) source, such as sodium azide, often in the presence of a proton source or a Lewis acid catalyst, to form the tetrazole ring. europa.eu The resulting tetrazole is considered a bioisostere of a carboxylic acid, offering similar physicochemical properties with enhanced metabolic stability. cas.org

A study by Fürmeier and Metzger detailed the synthesis of (8Z)-5-Heptadec-8-enyl-1H-tetrazole from (Z)-9-octadecenenitrile with a 94% yield, highlighting the efficiency of this transformation. rsc.org

Table 1: Synthesis of (8Z)-5-Heptadec-8-enyl-1H-tetrazole

| Starting Material | Product | Reagents | Yield (%) | Reference |

| (Z)-9-Octadecenenitrile | (8Z)-5-Heptadec-8-enyl-1H-tetrazole | NaN₃, NH₄Cl, DMF | 94 | rsc.org |

Oxadiazole Synthesis:

The tetrazole synthesized from this compound can serve as an intermediate for further heterocyclic transformations. For instance, (8Z)-5-Heptadec-8-enyl-1H-tetrazole can be converted into the corresponding 1,3,4-oxadiazole. rsc.org This conversion typically involves heating the tetrazole in the presence of an acylating agent, such as acetic anhydride. solubilityofthings.com

General methodologies for synthesizing 1,2,4-oxadiazoles from nitriles often involve a multi-step process. This can include the conversion of the nitrile to an amidoxime (B1450833) with hydroxylamine, followed by acylation and subsequent cyclodehydration to form the oxadiazole ring. acs.orgresearchgate.net Another approach is the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with nitriles. researchgate.net These established routes for other nitriles suggest that this compound could be a viable substrate for the synthesis of various substituted oxadiazoles.

Imidazole (B134444) Synthesis:

While direct synthesis of an imidazole from this compound is not prominently documented in the reviewed literature, general synthetic routes for imidazoles using aliphatic nitriles are well-established. These methods include palladium-catalyzed decarboxylative addition and cyclization sequences of aromatic carboxylic acids with functionalized aliphatic nitriles. acs.org Other approaches involve the base-mediated deaminative coupling of benzylamines and nitriles lookchem.com or the 1,3-dipolar cycloaddition of azomethine ylides with nitriles. cymitquimica.com Gold-catalyzed reactions of α-imino gold carbene intermediates with nitriles also yield imidazole derivatives. chemicalbook.comohiolink.edu Given the reactivity of the nitrile group, it is plausible that this compound could participate in similar transformations to yield long-chain substituted imidazoles.

Thermal Decomposition Pathways and Pyrolysis Products

The thermal behavior of this compound is relevant to its application and formation in high-temperature industrial processes, such as the production of biofuels.

This compound has been identified as a product in the pyrolysis of various biomass and fatty acid-derived materials. For instance, it is a known component in the bio-oil produced from the thermal pyrolysis of linseed seed. lookchem.comcymitquimica.comchemicalbook.com This indicates that under pyrolysis conditions, typically ranging from 400–600°C, the chemical components of linseed oil can degrade and recombine to form this compound.

Research on the co-pyrolysis of Mesua ferrea L. and polyethylene (B3416737) terephthalate (B1205515) (PET) plastic has shown that octadecanoic acid, a major fatty acid, converts to several products, including this compound, with a relative abundance of 3.9%. acs.orgresearchgate.net This conversion likely proceeds through the formation of an amide intermediate followed by dehydration. The pyrolysis of triglycerides, in general, can lead to the formation of fatty acids, which can then undergo further reactions to produce hydrocarbons and nitriles. acs.orgnih.gov

The pyrolysis of fatty nitriles themselves, especially at higher temperatures (above 500°C), can lead to C-C bond cleavage, resulting in the formation of shorter-chain nitriles and hydrocarbons. researchgate.net When heated to decomposition, nitriles can emit toxic vapors of nitrogen oxides (NOx). chemicalbook.com

Table 2: this compound in Pyrolysis Processes

| Pyrolysis Feedstock | Process | Key Products Including this compound | Temperature Range (°C) | Reference |

| Linseed Seed | Thermal Pyrolysis | Biofuel, Biochar, Fatty Nitriles | 400-600 | lookchem.comcymitquimica.com |

| Octadecanoic Acid (in co-pyrolysis) | Analytical Fast Pyrolysis | This compound (3.9%), Methyl Esters, Alkanes | ~590 | acs.orgresearchgate.net |

| Triglycerides (general) | Vapor-Phase Thermocatalysis with NH₃ | Fatty Nitriles, Fatty Acids, Hydrocarbons | 300-600 | acs.orgnih.gov |

These findings underscore the dual role of this compound in thermal processes: it can be a target product from the pyrolysis of biomass and fatty acids, and it is also a substance that will undergo further decomposition under severe thermal stress. The specific products of its decomposition would likely include a complex mixture of smaller hydrocarbons and nitrogen-containing compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 9-Octadecenenitrile. d-nb.info Its volatility and thermal stability make it well-suited for GC separation, while MS provides definitive identification and quantification. In research settings, GC-MS has been employed to identify (Z)-9-Octadecenenitrile in the chemical profiles of diatoms like Skeletonema grevillei. The technique is also used to detect its presence as a migrant from food packaging, with a reported retention time of 22.40 minutes in one study.

For complex mixtures, such as those encountered in cooking fumes, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers enhanced separation capabilities, allowing for the identification of individual organic compounds, including this compound. d-nb.info The electron ionization (EI) mode is commonly used, with mass spectra typically scanned over a range of m/z 33 to 500. d-nb.info The National Institute of Standards and Technology (NIST) library contains reference spectra for (Z)-9-Octadecenenitrile, aiding in its identification. nih.gov For instance, the main library entry for (Z)-9-Octadecenenitrile shows a top peak at m/z 41. nih.gov

The quantification of this compound in various samples, including rhizosphere soil, is also achieved using GC-MS. biolscigroup.com In studies involving the pyrolysis of fatty acids, GC-MS is used to analyze the resulting bio-oil, where this compound can be a product. acs.org For example, the pyrolysis of octadecanoic acid can yield 3.9% this compound.

GC-MS Parameters for this compound Analysis

| Parameter | Value/Setting | Source |

|---|---|---|

| Instrument | Agilent Technologies 6890N-5973 Network | nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | d-nb.infomdpi.com |

| Mass Scan Range | m/z 33-500 or 50-500 | d-nb.infomdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Interface Temperature | 270 °C | mdpi.com |

| Ion Source Temperature | 230 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Column Example | Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) | rsc.org |

| Retention Time Example | 22.40 minutes (in food packaging migrant study) | |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative and complementary technique for the analysis of this compound, particularly for its separation from isomers and in complex matrices. researchgate.netresearchgate.net Reverse-phase (RP) HPLC is a common mode used for its analysis. sielc.comsielc.com

A specific method for the (9Z)-isomer of this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com This methodology is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The separation of isomers, such as the cis/trans (Z/E) isomers of this compound, is a key application of HPLC. mtc-usa.com While standard C18 columns are widely used, specialized chiral stationary phases (CSPs) are necessary for separating enantiomers, should they exist. researchgate.netcsfarmacie.cz The choice of mobile phase, including the use of organic modifiers like alcohols, is critical for optimizing selectivity and resolution. csfarmacie.cz

Example HPLC Method for (9Z)-9-Octadecenenitrile

| Parameter | Details | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Mode | Reverse-Phase (RP) | sielc.com |

| Application | Analytical and preparative separation, pharmacokinetics | sielc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the position of the nitrile group and the double bond.

In the ¹H NMR spectrum of cis-9-Octadecenenitrile, key signals include a multiplet for the olefinic protons (–CH=CH–) typically found around δ 5.3–5.5 ppm. rsc.org The protons on the carbon adjacent to the nitrile group (–CH₂–C≡N) appear as a triplet near δ 2.3 ppm. rsc.org Other aliphatic protons appear as multiplets in the upfield region of the spectrum. rsc.org

¹³C NMR spectroscopy is essential for confirming the presence of the nitrile carbon and the carbons of the double bond. The nitrile carbon (–C≡N) gives a characteristic signal in the downfield region of the spectrum.

Key ¹H NMR Chemical Shifts for cis-9-Octadecenenitrile

| Protons | Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|

| –CH=CH– | 5.19 - 5.53 | multiplet | rsc.org |

| –CH₂–C≡N | 2.37 | triplet | rsc.org |

| –CH₂–CH= | 1.83 - 2.08 | multiplet | rsc.org |

| –CH₂–CH₂–C≡N | 1.69 | multiplet | rsc.org |

| Other –CH₂– | 1.34 | multiplet | rsc.org |

Elemental and Thermogravimetric Analysis for Compositional Insights

Elemental analysis provides the empirical formula of this compound by determining the percentage composition of carbon, hydrogen, and nitrogen. This fundamental technique verifies the compound's purity and confirms its molecular formula, C₁₈H₃₃N. nih.govnih.gov

Thermogravimetric analysis (TGA) is employed to study the thermal stability of materials containing or derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can reveal information about decomposition temperatures and the presence of volatile components. While specific TGA data for pure this compound is not detailed in the provided context, the technique is applied to materials where it might be a component, such as in the analysis of bio-adhesives or polymers. researchgate.net For instance, TGA can show multi-step weight losses corresponding to the removal of solvents and the decomposition of the main structure. rsc.org

X-ray Diffraction and Microscopic Techniques for Material Characterization

X-ray diffraction (XRD) and various microscopic techniques are utilized to characterize the solid-state properties and morphology of materials related to this compound, rather than the compound in its typical liquid state.

Powder X-ray diffraction (PXRD) is used to analyze the crystal structure of solid derivatives or materials where this compound might be incorporated. For example, variable temperature PXRD can be used to study the stability of framework materials. rsc.org

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are valuable for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale. These techniques are particularly relevant when this compound is used in the synthesis of polymers or other materials, providing insights into their physical structure.

Biological Occurrence and Biochemical Pathways

Natural Presence in Eukaryotic and Prokaryotic Organisms

9-Octadecenenitrile has been detected in a variety of organisms, highlighting its widespread, albeit often minor, role in biological systems. Its presence is confirmed in marine and terrestrial flora, as well as in microorganisms.

The marine diatom Skeletonema grevillei has been identified as a natural source of (Z)-9-Octadecenenitrile. lgcstandards.commdpi.com In a comparative study of the diatom's chemical profile under different cultivation conditions—a bioreactor (BRC) and an incubation-shaking cabinet (EIS)—(Z)-9-Octadecenenitrile was tentatively identified using gas chromatography-mass spectrometry (GC-MS). lgcstandards.combsmiab.org The analysis revealed variations in the relative abundance of the compound depending on the cultivation time and system. For instance, in the bioreactor, the percentage of (Z)-9-Octadecenenitrile was 2.96% after 192 hours and decreased to 0.38% after 312 hours of cultivation. lgcstandards.commdpi.com This suggests that its production may be linked to specific growth phases of the diatom. mdpi.com

Table 1: Relative Percentage of (Z)-9-Octadecenenitrile in Skeletonema grevillei Extracts Data sourced from a 2022 study comparing different cultivation methods. lgcstandards.com

| Cultivation System | Time (hours) | (Z)-9-Octadecenenitrile (%) |

| Bioreactor (BRC) | 192 | 2.96 |

| Bioreactor (BRC) | 312 | 0.38 |

This compound has been identified as a chemical constituent of the gum exudate from the drumstick tree, Moringa oleifera. researchgate.netd-nb.info A physicochemical analysis of Moringa gum using gas chromatography-mass spectrometry revealed that fatty acids and their derivatives make up approximately 4.23% of the crude gum sample. researchgate.netd-nb.info Within this fraction, this compound was specifically identified alongside other fatty acid-derived compounds like myristic acid, palmitic acid, and 13-docosenamide. researchgate.netd-nb.info Further research has also detected (Z)-9-Octadecenenitrile in the rhizosphere soil of trees, indicating its presence in the complex chemical environment surrounding plant roots. biolscigroup.com

Table 2: Chemical Composition of Crude Moringa oleifera Gum Based on GC-MS analysis of gum exudates. researchgate.netd-nb.info

| Compound Class | Relative Abundance (%) | Identified Compounds Include |

| Sugars | ~46.6 | D-arabinose, D-talose, etc. |

| Sugar Alcohols | ~17.1 | Myo-inositol, Glycerol, etc. |

| Fatty Acids & Derivatives | ~8.4 (total), 4.23 (in one analysis) | Myristic acid, Palmitic acid, This compound , 13-Docosenamide |

| Secondary Metabolites | ~7.4 | Protocatechuic acid |

| Sugar Acids | ~4.1 | Glucuronic acid |

The occurrence of this compound extends to the microbial world. Research has detected (9Z)-9-octadecenenitrile in the endophytic fungus Paecilomyces sp., which was isolated from Panax ginseng. researchgate.net The compound has also been found in bacteria; for example, it has been detected in Bacillus sp., a halophilic bacterium collected from solar salt works. researchgate.net Its presence in these microorganisms suggests a role in their metabolic or signaling pathways.

Beyond microalgae, this compound is also found in larger marine flora. A study evaluating the phytochemical constituents of marine organisms identified (Z)-9-Octadecenenitrile in both the red seaweed Kappaphycus alvarezii and the seagrass Cymodocea serrulata. mdpi.comthegoodscentscompany.com The compound was detected through GC-MS analysis of chloroform (B151607) extracts from these species, which were collected from Palk Bay, India. thegoodscentscompany.compreprints.org In this analysis, (Z)-9-Octadecenenitrile was one of 94 bioactive compounds identified in K. alvarezii and one of 104 in C. serrulata, highlighting the chemical richness of these marine resources. thegoodscentscompany.compreprints.org

Endogenous Biosynthetic Mechanisms

The synthesis of this compound in nature is linked to the metabolism of long-chain fatty acids.

This compound, also known as oleonitrile (B91845), is structurally related to oleic acid, a common C18 monounsaturated fatty acid. preprints.org Its biosynthesis is understood as the formal condensation of this fatty acid precursor with ammonia (B1221849). preprints.orgunica.it This process involves the conversion of the carboxylic acid group of the fatty acid into a nitrile group (-C≡N). Additionally, research into chemical reactions has shown that this compound can be formed through the pyrolysis of octadecanoic acid (stearic acid), another C18 fatty acid. This reaction proceeds through the dehydration of the corresponding amide intermediate. These pathways underscore that the compound is a direct derivative of fatty acid metabolism.

Glucosinolate Catabolism and Nitrile Formation

The formation of nitriles, including long-chain nitriles structurally related to this compound, is a significant outcome of glucosinolate catabolism in plants, particularly those of the Brassicaceae family. nih.govfrontiersin.org Glucosinolates are sulfur-containing secondary metabolites that, upon tissue damage (e.g., by herbivory), come into contact with the enzyme myrosinase (a thioglucosidase). consensus.appfrontiersin.org This interaction initiates a hydrolysis process, breaking down the glucosinolate molecule. frontiersin.org

The default pathway for this degradation typically leads to the formation of isothiocyanates. nih.gov However, the chemical nature of the final product can be redirected towards nitrile formation by several factors. This redirection is primarily mediated by specifier proteins that interact with myrosinase during the hydrolysis of the glucosinolate. nih.govfrontiersin.org

Key factors influencing nitrile formation from glucosinolates include:

Nitrile-Specifier Proteins (NSPs): A specific group of proteins that, when interacting with myrosinase, almost exclusively direct the breakdown of glucosinolates toward the formation of simple nitriles. nih.govscience.gov For instance, studies in Arabidopsis thaliana have identified AtNSP proteins that can effectively switch the degradation of various glucosinolates from producing isothiocyanates to producing nitriles. nih.gov

Epithiospecifier Protein (ESP): This protein can also divert the reaction towards nitrile production, especially from non-alkenyl glucosinolates. frontiersin.org For alkenyl glucosinolates, ESP primarily promotes the formation of epithionitriles. nih.govfrontiersin.org

pH Conditions: Acidic conditions can favor the spontaneous rearrangement of the glucosinolate intermediate (aglycone) into a nitrile. frontiersin.orgfrontiersin.org

Presence of Ferrous Ions (Fe²⁺): Research has shown that Fe²⁺ can catalyze the non-enzymatic degradation of intact glucosinolates, with nitriles being the major products formed under mild conditions. dpi.qld.gov.auacs.org

The process begins with myrosinase cleaving the glucose molecule from the glucosinolate, creating an unstable aglycone intermediate. frontiersin.org In the absence of specifier proteins, this intermediate spontaneously rearranges to form an isothiocyanate. However, in the presence of NSPs or ESPs, this rearrangement is altered, resulting in the elimination of a sulfur atom and the formation of a nitrile. nih.govfrontiersin.org While the direct precursor glucosinolate for this compound is not explicitly detailed in current literature, its identity as a plant metabolite suggests its formation is linked to these established pathways, likely originating from a corresponding C18 glucosinolate derived from oleic acid. contaminantdb.caebi.ac.uknih.gov

Table 1: Key Factors in Glucosinolate Catabolism Leading to Nitrile Formation

| Factor | Description | Outcome |

| Myrosinase | A thioglucosidase enzyme that initiates glucosinolate breakdown upon tissue damage. consensus.appfrontiersin.org | Hydrolyzes glucosinolates to an unstable aglycone. frontiersin.org |

| Nitrile-Specifier Proteins (NSPs) | Proteins that interact with myrosinase to alter the degradation pathway. nih.gov | Promote the formation of simple nitriles instead of isothiocyanates. nih.govscience.gov |

| Epithiospecifier Protein (ESP) | A protein that modifies the outcome of myrosinase-catalyzed hydrolysis. frontiersin.org | Favors nitrile formation from non-alkenyl glucosinolates. frontiersin.org |

| pH | The acidity of the cellular environment where the reaction occurs. | Acidic conditions (low pH) can non-enzymatically favor nitrile formation. frontiersin.orgfrontiersin.org |

| Ferrous Iron (Fe²⁺) | A metal ion that can be present during processing or analysis. | Catalyzes non-enzymatic degradation of intact glucosinolates to form nitriles. acs.org |

Biotransformation and Metabolic Fates in Non-Human Systems

This compound, also known as oleonitrile, has been identified in a variety of non-human biological systems, where it is subject to different metabolic processes. smolecule.combiolscigroup.commdpi.com It is recognized as a plant metabolite and its presence and effects have been noted in microorganisms, insects, and animal studies. nih.govsmolecule.comekb.eg

In Plants and Microorganisms: this compound is produced by some plants, such as those in the Brassicaceae family, where it is believed to function as a defense compound. smolecule.com It has also been identified in various marine and soil environments.

Marine Algae and Seagrass: GC-MS analysis has confirmed the presence of (Z)-9-Octadecenenitrile in extracts of the diatom Skeletonema grevillei and the red seaweed Kappaphycus alvarezii. mdpi.comirb.hrmdpi.com It was also detected in the seagrass Cymodocea serrulata. mdpi.comresearchgate.net Its role in these marine organisms is not fully elucidated but is part of a complex profile of bioactive compounds.

Soil and Rhizosphere: The compound has been isolated from deep soil, indicating its persistence and potential microbial origin or degradation pathway in the soil environment. murdoch.edu.aud-nb.info Studies of tree rhizosphere soil have also identified (Z)-9-Octadecenenitrile, suggesting a role in plant-soil-microbe interactions. biolscigroup.com

Microbial Metabolism: While specific pathways for this compound are not detailed, various yeasts and fungi are known to possess nitrile-metabolizing enzyme systems (nitrilase and/or nitrile hydratase and amidase) that hydrolyze nitriles to their corresponding amides or acids. science.gov It is plausible that soil and gut microbes utilize such pathways to metabolize this compound. frontiersin.orgscience.gov

In Insects: Research suggests that this compound plays a role in plant defense against insects. smolecule.com It has been observed to disrupt the feeding behavior of certain insects and may possess insecticidal properties, indicating a direct biological effect on these organisms. smolecule.com The specific metabolic fate of the compound once ingested by an insect is an area requiring further research.

In Animal Models: A study investigating diet-induced nonalcoholic fatty liver disease in rats detected a trimethylsilyl (B98337) (TMS) derivative of this compound in urine samples. ekb.eg This finding confirms that the compound is absorbed and metabolized by mammalian systems, ultimately being excreted in a modified form. This points to a biotransformation pathway, likely involving conjugation to facilitate excretion, although the precise enzymatic reactions have not been characterized.

Table 2: Occurrence and Biotransformation of this compound in Non-Human Systems

| System | Organism/Environment | Finding/Observation | Reference(s) |

| Plants | Brassicaceae family | Produced as a plant metabolite, likely involved in defense. | smolecule.com |

| Microorganisms | Diatom (Skeletonema grevillei) | Identified as a chemical constituent in ethanolic extracts. | irb.hrmdpi.com |

| Red Seaweed (Kappaphycus alvarezii) | Detected via GC-MS analysis of chloroform extracts. | mdpi.comresearchgate.net | |

| Seagrass (Cymodocea serrulata) | Detected via GC-MS analysis of chloroform extracts. | mdpi.comresearchgate.net | |

| Rhizosphere Soil | Identified as a metabolite in both urban and forest tree rhizosphere. | biolscigroup.com | |

| Insects | General Herbivores | Disrupts feeding behavior; potential insecticidal properties. | smolecule.com |

| Animal Models | Rat (Rattus sp.) | Detected as a TMS-derivative in urine in a study on fatty liver disease. | ekb.eg |

Materials Science Applications and Functional Exploration

Integration into Polymeric Structures and Copolymers

9-Octadecenenitrile serves as both a monomer and a modifying agent in the synthesis and formulation of polymeric materials. Its integration can impart specific properties such as flexibility, resistance to oils, and modified surface characteristics.

Research has shown its utility in the production of nitrile rubber and various copolymers. These materials are valued for their excellent resistance to oils and fuels, making them suitable for demanding applications in the automotive sector, including seals and gaskets. The long aliphatic chain of this compound contributes to the flexibility and elastomeric properties of the resulting polymers.

A key application is its role as a comonomer. For instance, a patent describes the copolymerization of oleonitrile (B91845) (an alternative name for this compound) with butadiene to create a type of synthetic rubber. google.com This process directly incorporates the oleonitrile into the main polymer backbone, tailoring the final properties of the rubber.

Beyond being a building block, this compound can also be used as an additive. It is listed as a potential plasticizer and softener in curable rubber blends, such as those containing EPDM (ethylene propylene (B89431) diene monomer) rubber. google.com In this role, it improves the workability and flexibility of the material without being chemically bound to the polymer chains. The compound has also been identified in analyses of polyethylene (B3416737) films, where its presence may be related to the reaction of additives like oleic acid during processing. mdpi.com The reactivity of its nitrile group also suggests potential for use in cross-linking reactions to enhance the durability of polymer networks.

| Role in Polymer | Description | Resulting Material/Property | Reference |

|---|---|---|---|

| Comonomer | Chemically incorporated into the polymer chain during polymerization. | Synthetic rubbers and copolymers with tailored flexibility and chemical resistance. google.comontosight.ai | google.comontosight.ai |

| Plasticizer/Softener | Added to a polymer formulation to increase flexibility and reduce brittleness. | Softer, more pliable rubber blends (e.g., EPDM). google.com | google.com |

| Precursor for Additives | Used in the synthesis of other molecules (e.g., surfactants) that are then added to polymers. | Polymers with modified surface properties. cymitquimica.com | cymitquimica.com |

| Potential Cross-linker | The nitrile group can potentially participate in reactions that form bridges between polymer chains. | Enhanced durability and stability in specialty coatings and polymers. |

Role in Novel Material Development and Design (e.g., Thin Films, Nanomaterials, Composites)

The application of this compound in the design of novel materials is an emerging area of research. While its direct incorporation into thin films and nanomaterials is not yet widely documented, its chemical characteristics make it a person of interest in materials science. cymitquimica.com Its bifunctional nature—a long hydrophobic tail and a polar nitrile head—is characteristic of molecules used to form self-assembled monolayers or act as surface modifying agents.

Its potential lies in its ability to alter the surface properties of materials, for example, by functionalizing nanoparticles or forming thin coatings. The nitrile group offers a site for chemical attachment, while the long hydrocarbon chain can impart hydrophobicity or improve compatibility between different phases in a composite material. Research into wood-plastic composites has identified related long-chain compounds, indicating the relevance of such molecules in the development of advanced composite materials. d-nb.info

Although not a primary component, this compound has been detected in analytical studies involving advanced materials. For example, it was identified during the thermal analysis of antimonene nanosheets, suggesting its potential release from precursors or additives during material processing. nanomater.es Further research is needed to fully explore its utility in the rational design of nanomaterials, functional thin films, and high-performance composites.

Applications in Biofuel and Biochar Production Research

This compound is a compound frequently identified in research on the production of biofuels and biochar from biomass. cymitquimica.com It appears as a product of thermochemical conversion processes like pyrolysis, which involves heating organic matter, such as seeds or algae, in the absence of oxygen. waternz.org.nzresearchgate.net

In this context, this compound is typically a component of the liquid fraction produced during pyrolysis, known as bio-oil or pyrolysis oil. This complex mixture of organic compounds is under investigation as a potential renewable fuel source or as a feedstock for producing other valuable chemicals. The presence and concentration of nitrogen-containing compounds like this compound are critical to the quality of the bio-oil, affecting its stability, energy content, and combustion properties.

The solid co-product of pyrolysis is biochar, a stable, carbon-rich material analogous to charcoal. usda.gov Biochar is studied for its potential in carbon sequestration and as a soil amendment. usda.govresearchgate.net The chemical composition of the original biomass and the pyrolysis conditions determine the properties of the biochar. The formation of compounds like this compound during the process influences the final nitrogen content and surface chemistry of the biochar, which in turn affects its performance in environmental applications. waternz.org.nz Research on the pyrolysis of octadecanoic acid, a related fatty acid, shows the formation of this compound alongside other compounds, illustrating its role as a conversion product.

| Process | Feedstock Example | Product Fraction | Significance of this compound | Reference |

|---|---|---|---|---|

| Thermal Pyrolysis | Linseed Seed | Bio-oil | Identified as a component of the liquid fuel fraction. cymitquimica.com | cymitquimica.com |

| Pyrolysis | Octadecanoic Acid (related compound) | Conversion Products | Formed with a 3.9% yield, demonstrating a pathway from fatty acids. | |

| Pyrolysis | Algal Biomass | Biochar (Solid Residue) | Its formation influences the nitrogen content and properties of the resulting biochar. waternz.org.nz | waternz.org.nz |

Utilization as a Specialty Solvent and Chemical Intermediate in Research Synthesis

Beyond its role in materials, this compound is a valuable molecule in chemical synthesis and formulation. Its long, nonpolar carbon chain combined with a polar nitrile group gives it utility as a specialty solvent. It has been specifically noted for its use as a fatty nitrile solvent in agricultural formulations. cymitquimica.com

Its primary value in research synthesis is as a chemical intermediate. ontosight.ai The nitrile functional group is a versatile anchor for a wide range of chemical transformations. It can be hydrolyzed to form carboxylic acids or amides, or reduced to form primary amines. These reactions open pathways to a variety of other molecules, making this compound a useful starting block for synthesizing complex organic compounds. cymitquimica.com

This versatility allows it to be a precursor in the synthesis of high-value chemicals such as surfactants and lubricants, where a long aliphatic tail is a key structural feature. cymitquimica.comsmolecule.com Its derivation from oleic acid, a common fatty acid, also positions it as an intermediate in the conversion of renewable bio-based resources into specialty chemicals. nih.gov

Environmental Fate and Degradation Research

Detection and Monitoring in Environmental Samples (e.g., Water, Soil)

9-Octadecenenitrile has been identified in various environmental compartments, primarily through the use of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most frequently cited method for its detection and quantification in environmental matrices. researchgate.netdiva-portal.org

In soil, (Z)-9-Octadecenenitrile has been detected in the rhizosphere of both urban and forest trees, indicating its presence in terrestrial ecosystems. lgcstandards.com One study identified the compound in deep soil profiles, suggesting it can persist and migrate through the soil column. d-nb.info The analysis of rhizosphere soil samples has been conducted using GC/MS, allowing for the identification of a range of metabolites, including this compound. lgcstandards.com

In aqueous environments, this compound has been found in the water phase resulting from the hydrothermal conversion of biomass, a process used for biofuel production. diva-portal.org It has also been detected in sewage waters, highlighting its presence in wastewater streams. researchgate.net For water sample analysis, techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed in addition to GC-MS. diva-portal.org

The following table summarizes the detection of this compound in various environmental samples and the analytical methods used.

| Environmental Matrix | Sample Type | Analytical Method(s) | Reference(s) |

| Soil | Rhizosphere Soil | Gas Chromatography-Mass Spectrometry (GC/MS) | lgcstandards.com |

| Deep Soil | Gas Chromatography-Mass Spectrometry (GC/MS) | d-nb.info | |

| Water | Hydrothermal Conversion Water Phase | Gas Chromatography-Mass Spectrometry (GC-MS) | diva-portal.org |

| Sewage Water | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

While these studies confirm the presence of this compound in the environment, dedicated long-term monitoring programs have not been extensively documented in the available research. The methods used for detection, however, are suitable for such monitoring efforts.

Chemical and Biological Degradation Pathways

The breakdown of this compound in the environment can occur through both chemical and biological processes. The nitrile functional group is the primary site for these degradation reactions. cymitquimica.com

Chemical Degradation: The nitrile group in this compound can undergo hydrolysis to form an amide (9-octadecenamide) and subsequently a carboxylic acid (oleic acid) and ammonia (B1221849). cymitquimica.com However, specific studies detailing the rates and conditions of abiotic hydrolysis of this compound in the environment are not widely available. Safety data sheets for the compound often report no available data on its persistence and degradability, indicating a gap in research on its abiotic degradation pathways. usequantum.com

Biological Degradation: The biodegradation of nitriles is a well-established microbial process. There are two primary enzymatic pathways for nitrile degradation:

Nitrilase Pathway: A single-step process where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia.

Nitrile Hydratase and Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to a carboxylic acid and ammonia.

Various bacteria, such as those from the genus Rhodococcus, are known to possess these nitrile-degrading enzymes. While direct studies on the biodegradation of this compound are limited, it is plausible that it can be degraded by microorganisms possessing these enzymatic capabilities. The degradation of its amide analogue, oleamide (B13806) (9-octadecenamide), to oleic acid and ammonia by fatty acid amide hydrolase (FAAH) has been documented, suggesting a potential pathway following initial hydration of the nitrile. researchgate.netjmb.or.kr

Environmental Persistence and Transformation Studies

The persistence of this compound in the environment is a key factor in determining its long-term ecological impact. Its detection in deep soil layers suggests a degree of stability and resistance to degradation under certain conditions. d-nb.info

The term "persistent" has been associated with nitrile pollution in agricultural lands, where the release of nitrile-containing compounds can lead to their accumulation in the soil. ugent.be However, comprehensive studies on the half-life and persistence of this compound in different environmental compartments (soil, water, sediment) are not readily found in the scientific literature.

Transformation studies would identify the intermediate and final products of this compound degradation in the environment. Based on the known degradation pathways of nitriles, the primary transformation products are expected to be:

9-Octadecenamide (Oleamide): The intermediate product of the nitrile hydratase pathway.

Oleic Acid: The final carboxylic acid product from both the nitrilase and the nitrile hydratase/amidase pathways.

Ammonia: Released as a byproduct in both pathways.

The ultimate fate of these transformation products would involve their entry into natural biogeochemical cycles. Oleic acid, a common fatty acid, is readily metabolized by a wide range of organisms. Ammonia can be utilized by plants and microorganisms as a nitrogen source. The environmental fate of the intermediate, 9-octadecenamide, is linked to its own degradation, which is known to be catalyzed by enzymes like FAAH. researchgate.netjmb.or.kr

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in analyzing and predicting the mechanisms of chemical reactions. rsc.orgnih.gov By estimating the energies of transition states and reaction equilibria, researchers can elucidate detailed reaction pathways. rsc.org For a molecule like 9-octadecenenitrile, these calculations can be applied to understand a variety of transformations.

While specific quantum chemical studies on this compound are not abundant in the literature, the principles can be applied to its key reactions. For instance, the hydrogenation of nitriles to primary amines is a crucial industrial process. osaka-u.ac.jp Density Functional Theory (DFT) calculations have been used to study the hydrogenation of nitriles on various catalyst surfaces, such as nickel carbide (Ni3C) and cobalt phosphide (B1233454) (Co2P). osaka-u.ac.jpnih.gov These studies reveal how the catalyst surface interacts with the nitrile and hydrogen, facilitating the reaction. osaka-u.ac.jpnih.gov For example, DFT calculations have suggested that the formation of polar hydrogen species on a nano-Ni3C surface is responsible for its high activity in nitrile hydrogenation. osaka-u.ac.jp Similarly, for atomically dispersed palladium catalysts, DFT calculations have shown that the structure of the palladium species determines the reaction pathway, leading to either primary or secondary amines. researchgate.netnih.gov

Another reaction where quantum chemical calculations could provide valuable insights is the pyrolysis of fatty acids and their derivatives, which can lead to the formation of this compound. Understanding the reaction energetics and identifying the most likely decomposition pathways through computational modeling can help optimize reaction conditions to maximize the yield of the desired nitrile. The artificial force induced reaction (AFIR) method is a powerful technique that can be used to explore reaction pathways and predict reactants and products without prior knowledge of the mechanism. nih.govchemrxiv.org

| Parameter | Description | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller energy gap generally implies higher reactivity. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Global Hardness (η) | A measure of the resistance to charge transfer | Harder molecules are generally less reactive. |

| Global Softness (σ) | The reciprocal of global hardness | Softer molecules are generally more reactive. |

| Absolute Electronegativity (χ) | The ability of a molecule to attract electrons | Influences the nature of chemical bonds. |

| Fraction of Electrons Transferred (ΔN) | The number of electrons transferred between molecules in a reaction | Quantifies the extent of charge transfer in a chemical process. |

This table is illustrative of parameters typically studied in quantum chemical calculations for reactivity analysis. samipubco.com

Molecular Dynamics Simulations for System Behavior Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can predict how a system containing this compound will behave under different conditions, providing insights into its interactions with other molecules and its bulk properties. nih.gov While specific MD studies on this compound are limited, the methodology is well-established for similar molecules like fatty acids and their derivatives. nih.govmdpi.com

MD simulations could be employed to investigate several aspects of this compound's behavior:

Solvation: Understanding how this compound interacts with different solvents is crucial for its application in various industrial processes. solubilityofthings.com MD simulations can model the arrangement of solvent molecules around the long hydrocarbon chain and the polar nitrile group, helping to predict its solubility. solubilityofthings.comrsc.org

Aggregation and Micelle Formation: Due to its amphiphilic nature (a long hydrophobic tail and a polar nitrile head), this compound may form aggregates or micelles in certain solvents. MD simulations can predict the critical micelle concentration and the structure of these aggregates.

Interaction with Interfaces: In applications such as lubricants or surfactants, the behavior of this compound at interfaces (e.g., liquid-solid or liquid-air) is important. MD simulations can model the orientation and dynamics of the molecule at these interfaces.

Membrane Interactions: The long carbon chain of this compound allows it to interact with lipid membranes. MD simulations are a powerful tool for studying how molecules like this insert into and move within biological membranes. nih.gov

The general protocol for an MD simulation involves defining the initial positions of all atoms, assigning velocities, and then calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to predict the trajectory of each atom over time. nih.gov

In Silico Design and Optimization of Catalysts and Enzymes

In silico (computer-based) methods are increasingly used to design and optimize catalysts and enzymes for specific chemical transformations, including those involving this compound. researchgate.netnumberanalytics.com These computational approaches can accelerate the discovery of more efficient and selective catalysts, reducing the need for extensive experimental screening. chemrxiv.org

For the synthesis of this compound, catalysts are crucial. One major route is the direct reaction of fatty esters with ammonia (B1221849). researchgate.net Computational methods can be used to screen different catalyst materials and identify those with the optimal acid-base properties for this reaction. researchgate.net For instance, studies on the conversion of fatty acid methyl esters to nitriles have highlighted the importance of catalyst acidity, with strong acidity correlating with higher ester conversion and nitrile yield. researchgate.net